molecular formula C10H12O2 B13637513 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid

3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid

Cat. No.: B13637513
M. Wt: 164.20 g/mol
InChI Key: NOYJLDWJXSJWRL-UHFFFAOYSA-N
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Description

3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.1.0]heptane family, which is known for its strained ring system and potential for various chemical transformations. The presence of the prop-2-ynoic acid moiety adds to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of a coordinating metal species to facilitate the ring-opening process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable cycloisomerization processes using robust and cost-effective catalysts. The use of continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.

    Substitution: The presence of the prop-2-ynoic acid moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclo[4.1.0]heptane core, such as alcohols, ketones, and substituted alkenes.

Scientific Research Applications

3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid involves its interaction with molecular targets through its strained ring system and reactive functional groups. The compound can undergo ring-opening reactions, which release strain energy and facilitate further chemical transformations. These reactions often involve coordination to metal species or nucleophilic attack by biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is unique due to its specific ring strain and the presence of the prop-2-ynoic acid moiety. This combination allows for a wide range of chemical reactions and applications that are not as readily achievable with other bicyclic compounds.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(2-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid

InChI

InChI=1S/C10H12O2/c11-10(12)5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-3,6H2,(H,11,12)

InChI Key

NOYJLDWJXSJWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)C#CC(=O)O

Origin of Product

United States

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